molecular formula C11H10N6O2S2 B2379869 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2176270-16-7

4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No. B2379869
CAS RN: 2176270-16-7
M. Wt: 322.36
InChI Key: YYLRWPMHFPVSFH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole, an azetidine, a sulfonyl group, and a benzo[c][1,2,5]thiadiazole. The 1,2,3-triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms . Azetidine is a saturated four-membered ring with one nitrogen atom . The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom . Benzo[c][1,2,5]thiadiazole is a fused ring system containing a benzene ring fused to a [1,2,5]thiadiazole .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The 1,2,3-triazole and azetidine rings, along with the sulfonyl group and the benzo[c][1,2,5]thiadiazole, would be key features of the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the 1,2,3-triazole might participate in reactions with electrophiles, while the azetidine ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, potentially affecting its solubility in various solvents .

Future Directions

The study of compounds containing 1,2,3-triazole rings is a vibrant field due to their wide range of biological activities . Future research might explore the potential biological activities of this compound, as well as methods for its efficient synthesis .

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole core have been found to exhibit anticancer properties . These compounds often target rapidly proliferating cells, such as cancer cells .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might affect pathways related to cell proliferation and apoptosis.

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .

Result of Action

Similar 1,2,4-triazole derivatives have been found to exhibit potent inhibitory activities against cancer cell lines . This suggests that the compound might have similar effects, potentially leading to the inhibition of cancer cell proliferation.

Action Environment

It’s known that the chemical stability of 1,2,3-triazoles is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that the compound might exhibit similar stability under various environmental conditions.

properties

IUPAC Name

4-[3-(triazol-2-yl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S2/c18-21(19,10-3-1-2-9-11(10)15-20-14-9)16-6-8(7-16)17-12-4-5-13-17/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLRWPMHFPVSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)N4N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

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